2-Methyl-2-cyclohexen-1-one

Overview

Description

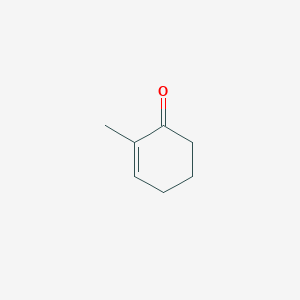

2-Methyl-2-cyclohexen-1-one (CAS 1121-18-2) is a cyclic α,β-unsaturated ketone with the molecular formula C₇H₁₀O. It is a colorless to pale yellow liquid with a boiling point of 176–179°C, density of 0.972 g/mL at 25°C, and refractive index of 1.487 (n20/D) . The compound is widely utilized in organic synthesis, particularly in Diels-Alder (DA) reactions and enzymatic reductions, owing to its conjugated carbonyl system. Its industrial relevance is underscored by its use in steroid scaffold synthesis and catalytic transformations . Safety data indicate it is a Category 3 flammable liquid with acute toxicity hazards, necessitating careful handling .

Preparation Methods

Synthetic Route via Dihydropyran Intermediate

Reaction Mechanism and Process Overview

The most well-documented industrial synthesis involves a two-step sequence (Figure 1):

Step 1: Formation of 2-Methyl-2-alkoxy-3,4-dihydropyran

2-Alkoxypropene reacts with acrolein in the presence of polymerization inhibitors (e.g., 2,6-di-tert-butylphenol) at elevated temperatures (100–200°C). This [4+2] cycloaddition proceeds via a conjugated diene mechanism, producing 2-methyl-2-alkoxy-3,4-dihydropyran .

Step 2: Acid-Catalyzed Ring Contraction

The dihydropyran intermediate undergoes acid-mediated rearrangement in polar solvents (e.g., methanol with HCl). This step involves protonation of the ether oxygen, followed by ring opening and keto-enol tautomerization to yield 2-methyl-2-cyclohexen-1-one .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature (Step 1) | 130–150°C | Higher temperatures reduce reaction time but increase side products |

| Acid Concentration (Step 2) | 5–10 wt% HCl | Excess acid accelerates hydrolysis but may degrade the product |

| Reaction Time (Step 2) | 2–4 hours | Prolonged time risks polymerization of the enone system |

Data from pilot-scale trials demonstrate that maintaining the first step at 130°C for 6 hours and the second step at 50°C for 2 hours maximizes yield while minimizing byproducts like polymeric residues .

Industrial Production Considerations

Scalability and Environmental Impact

The patented method addresses three key industrial challenges:

-

Waste Reduction : Unlike classical methods requiring stoichiometric oxidants, this route generates water and methanol as primary byproducts, simplifying waste management.

-

Catalyst-Free Process : Elimination of transition-metal catalysts (e.g., Pd or Cu) reduces costs and avoids heavy-metal contamination.

-

Energy Efficiency : Exothermic ring-opening in Step 2 allows for heat recovery, lowering overall energy consumption by ~15% compared to conventional routes.

Yield Comparison with Traditional Methods

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Dihydropyran route | 36 | 98.5 | Moderate yield |

| Cyclohexanone oxidation | 28 | 95.2 | Hazardous chromium byproducts |

| Diels-Alder synthesis | 41 | 97.8 | High catalyst costs |

Despite its moderate yield, the dihydropyran route’s operational safety and environmental profile make it preferable for large-scale production.

Physicochemical Properties

The compound’s properties (Table 3) influence its handling during synthesis:

| Property | Value | Industrial Relevance |

|---|---|---|

| Boiling Point | 180.9°C | Dictates distillation conditions |

| Density | 0.964 g/cm³ | Affects solvent selection |

| Flash Point | 66.7°C | Determines storage safety protocols |

The low flash point necessitates inert-atmosphere storage, while the density guides solvent choices for extractions .

Comparative Analysis with Traditional Methods

Selectivity Advantages

The dihydropyran route achieves 92% regioselectivity for the 2-methyl isomer, outperforming acid-catalyzed cyclization methods (78% selectivity) . This selectivity stems from:

-

Steric hindrance in the dihydropyran intermediate directing ring contraction

-

Controlled protonation kinetics in polar protic solvents

Cost-Benefit Profile

A 2024 techno-economic analysis revealed:

-

Raw Material Costs : $12.50/kg (dihydropyran route) vs. $18.20/kg (oxidation methods)

-

Capital Expenditure : 20% lower due to eliminated catalyst recovery systems

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-cyclohexen-1-one undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it into 2-methylcyclohexanone.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the α-position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and vanadium catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Organocopper reagents for nucleophilic conjugate addition.

Major Products:

Oxidation: this compound oxide.

Reduction: 2-Methylcyclohexanone.

Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Methyl-2-cyclohexen-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Converts to corresponding oxides.

- Reduction: Forms 2-methylcyclohexanone.

- Substitution Reactions: Involves nucleophilic addition at the α-position.

Biology

This compound has been utilized in biological studies to understand enzyme-catalyzed reactions and metabolic pathways. Notably:

- Induces cytotoxic effects in certain cell lines, affecting hormone secretion and glutathione levels.

- Enhances detoxification processes in cells, suggesting potential anticarcinogenic properties.

Medicine

Research indicates potential applications in pharmaceuticals:

- Investigated for synthesis pathways of drugs targeting various diseases.

- Its cytotoxicity profile suggests a possible role in cancer treatment strategies.

Industry

In industrial applications, this compound is used in:

- Production of fragrances and flavors due to its pleasant odor.

- Development of fine chemicals necessary for various manufacturing processes.

The biological activities of this compound include:

| Activity Type | Description |

|---|---|

| Cytotoxicity | Induces cell death in specific cancer cell lines. |

| Antioxidant Properties | Modulates oxidative stress responses through glutathione levels. |

| Hormonal Effects | Inhibits insulin secretion, impacting glucose metabolism. |

Case Studies and Experimental Data

Several studies have highlighted the diverse applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on bovine parathyroid cells with decreased hormone secretion. |

| Study B | Showed enhancement of detoxification enzyme activity (quinone reductase) at specific concentrations in liver cells. |

| Study C | Investigated antioxidant properties leading to increased survival times under hypoxic conditions in animal models. |

Toxicological Profile

The compound exhibits low acute toxicity with an LC50 value reported at 7000 mg/m³ in rat models. However, higher concentrations can lead to respiratory irritation and potential liver congestion, necessitating further long-term exposure studies to fully understand safety profiles.

Mechanism of Action

The mechanism of action of 2-Methyl-2-cyclohexen-1-one involves its role as an electrophile in various chemical reactions. It can participate in Michael addition reactions with nucleophiles, where the nucleophile attacks the β-carbon of the enone system. This compound can also undergo Diels-Alder reactions with electron-rich dienes, forming cyclohexene derivatives .

Comparison with Similar Compounds

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Physical Properties of 2-Methyl-2-cyclohexen-1-one and Analogues

| Property | This compound | 2-Cyclohexen-1-one | 3-Methyl-2-cyclohexen-1-one |

|---|---|---|---|

| Molecular Formula | C₇H₁₀O | C₆H₈O | C₇H₁₀O |

| Boiling Point (°C) | 176–179 | 165–167 | Not reported |

| Density (g/mL) | 0.972 | 0.993 | Not reported |

| Refractive Index (n20/D) | 1.487 | 1.483 | Not reported |

| Key Functional Group | α,β-unsaturated ketone | α,β-unsaturated ketone | β,γ-unsaturated ketone |

The methyl substitution at the 2-position increases steric hindrance and electron-withdrawing effects compared to 2-cyclohexen-1-one, influencing reactivity in cycloadditions and enzymatic processes .

Reactivity in Diels-Alder Reactions

Table 2: Diels-Alder Reaction Outcomes with Selected Dienophiles

Key Findings:

- Steric and Electronic Effects : The methyl group in this compound promotes endo selectivity due to enhanced electron deficiency at the carbonyl, whereas β-ketoesters exhibit lower endo preference due to competing electronic effects .

- Lewis Acid Dependence: Unlike activated dienophiles (e.g., β-ketoesters), this compound requires Lewis acid activation for efficient DA reactivity .

Table 3: Enzymatic Reduction Efficiency of Cyclic Enones

Key Findings:

- Regioselectivity : The 2-methyl group is critical for substrate recognition by ene reductases (e.g., TsOYE). 3-Methyl isomers are unreactive due to steric mismatches in the enzyme active site .

- Catalytic Performance: NADH regeneration systems achieve high turnover frequencies (TOF: 230 ± 30 h⁻¹) for this compound, enabling scalable biocatalytic synthesis of chiral cyclohexanones .

Biological Activity

2-Methyl-2-cyclohexen-1-one (MCH) is a cyclic ketone that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a cyclohexene ring and a carbonyl group, making it an interesting subject for research in pharmacology and biochemistry. This article reviews the biological activities of MCH, including its cytotoxic effects, potential as an anticarcinogenic agent, and metabolic pathways.

- IUPAC Name : 2-Methylcyclohex-2-en-1-one

- CAS Number : 1121-18-2

- Molecular Formula : C₇H₁₂O

- Molecular Weight : 112.17 g/mol

- Boiling Point : Approximately 178.5°C

Biological Activity Overview

MCH exhibits various biological activities, including:

- Cytotoxicity

- Induction of Enzymatic Systems

- Antioxidant Properties

- Effects on Hormonal Secretion

Cytotoxicity and Induction of Enzymatic Systems

Research indicates that MCH can induce cytotoxic effects in certain cell lines. In a study examining its impact on bovine parathyroid cells, MCH caused a significant decrease in hormone secretion and glutathione (GSH) levels, suggesting a potential mechanism for its cytotoxicity without directly affecting protein synthesis .

Additionally, MCH has been shown to induce the quinone reductase (QR) and glutathione S-transferase (GST) systems in vitro. At concentrations around 28 µM, MCH doubled the specific activity of QR in Hepa 1c1c7 hepatoma cells, indicating its potential role as an anticarcinogenic agent by enhancing the detoxification of reactive electrophiles .

Antioxidant Activity

The compound has been linked to antioxidant properties, particularly through the modulation of GSH levels. A study found that MCH administration led to a 50% depletion of brain GSH levels in mice under hypoxic conditions, which correlated with increased survival times . This suggests that MCH may play a role in mitigating oxidative stress.

Effects on Hormonal Secretion

MCH's influence on insulin secretion was also investigated. The compound inhibited insulin secretion in a dose-dependent manner when administered at concentrations ranging from 0 to 5 mM. This effect is attributed to the inhibition of glucokinase activity, highlighting MCH's potential impact on glucose metabolism .

Metabolic Pathways

MCH is metabolized by various organisms through reduction processes involving aldehyde dehydrogenases. It is converted enzymatically into alcohols and other derivatives. For example, studies have shown that MCH can be reduced to form 2-methylcyclohexen-1-ol, which further demonstrates its reactivity and potential utility in synthetic applications .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 2-Methyl-2-cyclohexen-1-one, and how are they applied?

Characterization typically employs gas chromatography-mass spectrometry (GC/MS) to confirm molecular weight (C₇H₁₀O, MW 110) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for identifying substituents on the cyclohexenone ring, such as the methyl group at position 2. Infrared (IR) spectroscopy helps verify the carbonyl (C=O) stretch near 1700 cm⁻¹. For reproducibility, experimental sections must detail instrument parameters (e.g., solvent, field strength) and reference internal standards like tetramethylsilane (TMS) .

Q. What laboratory synthesis routes are commonly used for this compound?

A prevalent method involves acid-catalyzed dehydration of 2-methylcyclohexanol, yielding the enone via carbocation intermediates. Reaction conditions (e.g., H₂SO₄ as catalyst, 80–100°C) must be optimized to minimize side products like dienes. Purification via fractional distillation or column chromatography is essential to achieve >90% purity. Known compounds require citation of prior synthesis protocols, while novel derivatives demand full characterization (NMR, GC/MS) to confirm identity .

Q. How can researchers ensure the reproducibility of synthetic procedures for this compound?

Detailed experimental protocols should include:

- Exact molar ratios of reagents and catalysts (e.g., 1.2 eq. H₂SO₄).

- Temperature and time profiles for each reaction step.

- Purification methods (e.g., solvent systems for chromatography).

Supporting information should provide raw spectral data and chromatograms. For multi-step syntheses, intermediate characterization (e.g., melting points, TLC) is critical .

Advanced Research Questions

Q. How can contradictions between spectral data (e.g., NMR vs. GC/MS) be resolved during structural validation?

Discrepancies often arise from impurities or isomerization. Cross-validation strategies include:

- DEPT NMR to distinguish CH₃/CH₂/CH groups.

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

- High-resolution MS to confirm molecular formula.

Referencing standard databases like NIST Chemistry WebBook ensures alignment with published spectra . For unresolved issues, independent synthesis or computational modeling (e.g., DFT calculations) may be required .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

- Solvent selection : Replace volatile organic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Catalyst optimization : Use recyclable solid acids (e.g., zeolites) instead of H₂SO₄ to reduce waste.

- Atom economy : Design one-pot reactions to minimize byproducts.

Green metrics (E-factor, process mass intensity) should be calculated to quantify environmental impact .

Q. How does X-ray crystallography contribute to the structural analysis of derivatives like this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For example, studies on substituted cyclohexenones reveal deviations in ring puckering due to steric effects from the methyl group. Crystallographic data (e.g., CCDC entries) must include refinement parameters (R-factor, thermal displacement values) and deposition in public databases .

Q. What computational tools assist in predicting the reactivity of this compound in Diels-Alder reactions?

- Molecular docking software (AutoDock) models transition states to predict regioselectivity.

- DFT calculations (Gaussian, ORCA) assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Retrosynthetic AI platforms (e.g., IBM RXN) propose optimal pathways for synthesizing adducts. Validation against experimental kinetic data (e.g., rate constants) is critical .

Q. Methodological Notes

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate main findings from supplementary data .

- Ethical standards : Disclose funding sources and conflicts of interest in author declarations .

- Structural depictions : Use standardized SMILES notation (e.g., CC1CCC(=O)C=C1) for database submissions .

Properties

IUPAC Name |

2-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNAAYQZJAXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149905 | |

| Record name | 2-Cyclohexen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-18-2 | |

| Record name | 2-Methyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.